Ethyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate
Overview
Description
Ethyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate: is an organic compound with the molecular formula C16H23BO4. It is a boronic ester derivative, often used in organic synthesis due to its stability and reactivity. This compound is particularly valuable in the field of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with ethyl 2-bromo-2-(4-bromophenyl)acetate under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in an organic solvent like toluene .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity and stability of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong nucleophiles like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules. It serves as a building block for the development of drugs targeting various diseases, including cancer and infectious diseases .
Industry: The compound is also used in the production of advanced materials, such as polymers and electronic materials. Its ability to form stable boron-carbon bonds makes it useful in the development of materials with unique properties .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with palladium catalysts, facilitating the transfer of the phenyl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the ethyl acetate group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a hydroxyl group instead of the ethyl acetate group.
1-Methylpyrazole-4-boronic Acid Pinacol Ester: Contains a pyrazole ring instead of the phenyl ring.
Uniqueness: Ethyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate is unique due to its combination of the boronic ester and ethyl acetate functionalities. This dual functionality enhances its reactivity and versatility in organic synthesis, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
ethyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO4/c1-6-19-14(18)11-12-9-7-8-10-13(12)17-20-15(2,3)16(4,5)21-17/h7-10H,6,11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGZZDGRCJGYFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729370 | |
Record name | Ethyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228690-72-9 | |
Record name | Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228690-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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